BenchChemオンラインストアへようこそ!

Detirelix

Pharmacokinetics Sustained Release Gonadotropin Suppression

Detirelix is a synthetic decapeptide GnRH antagonist with D-amino acid substitutions conferring ≥41h plasma half-life—ideal for chronic gonadotropin suppression with minimal animal handling. Its pronounced histamine-mediated hypotensive activity makes it the optimal positive control for mast cell degranulation liability screening, exceeding RS-26306 and antide in potency. With a CMC of 5.3×10⁻⁴ M and nematic liquid crystal formation at 4–8 mg/ml, detirelix serves as a reference standard for excipient optimization in parenteral formulations. Select for longitudinal fertility studies, reproductive toxicology, or sustained-release pulmonary delivery where shorter-acting antagonists impose excessive experimental burden.

Molecular Formula C78H105ClN18O13
Molecular Weight 1538.2 g/mol
CAS No. 89662-30-6
Cat. No. B1628476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetirelix
CAS89662-30-6
Synonyms1-(N-Ac-2-Npa)-2-(4-Cpa)-3-Trp-6-(Et2-hArg)-10-AlaNH2-GnRH
detirelix
GnRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)-
LHRH, (N-Ac-2-Npa)(1)-4-Cpa(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)-
LHRH, N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-diethylhomoarginyl(6)-alaninamide(10)-
LHRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)-
RS 68439
RS-68439
Molecular FormulaC78H105ClN18O13
Molecular Weight1538.2 g/mol
Structural Identifiers
SMILESCCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC
InChIInChI=1S/C78H105ClN18O13/c1-7-83-78(84-8-2)86-34-14-13-21-58(68(102)92-60(37-45(3)4)69(103)91-59(22-15-35-85-77(81)82)76(110)97-36-16-23-66(97)75(109)88-46(5)67(80)101)90-71(105)62(40-49-27-32-55(100)33-28-49)94-74(108)65(44-98)96-73(107)64(42-53-43-87-57-20-12-11-19-56(53)57)95-72(106)63(39-48-25-30-54(79)31-26-48)93-70(104)61(89-47(6)99)41-50-24-29-51-17-9-10-18-52(51)38-50/h9-12,17-20,24-33,38,43,45-46,58-66,87,98,100H,7-8,13-16,21-23,34-37,39-42,44H2,1-6H3,(H2,80,101)(H,88,109)(H,89,99)(H,90,105)(H,91,103)(H,92,102)(H,93,104)(H,94,108)(H,95,106)(H,96,107)(H4,81,82,85)(H2,83,84,86)/t46-,58-,59+,60+,61-,62+,63-,64-,65+,66+/m1/s1
InChIKeyOFQNFLLLCMQNEP-MIPXGPCFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Detirelix (CAS 89662-30-6): Decapeptide GnRH Antagonist Sourcing & Identification Guide


Detirelix is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) that functions as a competitive GnRH receptor antagonist [1]. Its structure incorporates multiple D-amino acid substitutions (D-Nal(2)¹, D-pCl-Phe², D-Trp³, D-hArg(Et₂)⁶, D-Ala¹⁰) that confer enhanced metabolic stability and receptor binding affinity compared to the native hormone [1]. As a member of the peptide-based GnRH antagonist class, detirelix represents an early-generation molecule with a distinct pharmacological profile characterized by extended plasma residence time and potent gonadotropin suppression [2].

Why Detirelix Cannot Be Substituted with Other GnRH Peptide Antagonists: Procurement Rationale


Within the GnRH antagonist class, peptide sequence variations dictate critical differences in receptor binding kinetics, histamine release liability, and pharmacokinetic behavior that preclude simple functional interchangeability [1]. Detirelix exhibits a unique combination of extended plasma half-life (≥41 h in humans) and potency in vivo, yet it also demonstrates significant histamine-mediated hypotensive activity in preclinical models—a property that distinguishes it from later-generation agents like cetrorelix and ganirelix, but parallels the profile of early Nal-Arg antagonists [2]. This distinct pharmacological signature means that selecting detirelix for research or industrial applications requires explicit justification based on its sustained suppression profile rather than assuming class-wide equivalence [1].

Detirelix Quantitative Differentiation: Head-to-Head Comparative Evidence for Scientific Selection


Extended Plasma Half-Life of Detirelix in Humans vs. Later-Generation GnRH Antagonists

Detirelix exhibits an exceptionally prolonged apparent plasma disappearance half-life of at least 41 hours following subcutaneous administration in normal men, a duration that substantially exceeds the half-life values reported for later-generation clinical antagonists such as ganirelix (approximately 13-16 hours) and cetrorelix (approximately 5-12 hours) [1]. This extended residence time is attributed to the compound's high affinity for serum proteins and its hydrophobic decapeptide architecture incorporating D-hArg(Et₂)⁶ and D-Nal(2)¹ residues [1].

Pharmacokinetics Sustained Release Gonadotropin Suppression

Detirelix Hypotensive Potency Ranking Relative to Nal-Arg and RS-Series Antagonists

In a direct head-to-head comparison of five LHRH antagonists in anesthetized rats, detirelix demonstrated hypotensive and bradycardiac potency that was comparable to the Nal-Arg antagonist and exceeded that of RS-26306, antide, and RS-15378 [1]. The rank order of hypotensive effect was: Nal-Arg Antagonist ≈ detirelix > RS-26306 ≈ antide > RS-15378, establishing that detirelix belongs to the higher-histamine-releasing tier of early-generation GnRH antagonists [1].

Cardiovascular Safety Histamine Release Mast Cell Degranulation

Critical Micelle Concentration (CMC) and Liquid Crystal Formation of Detirelix vs. Nafarelin

Detirelix exhibits pronounced surface activity as a hydrophobic LHRH analogue, with a critical micelle concentration (CMC) of 5.3 × 10⁻⁴ M (0.88 mg/ml) at pH 7.4, which is substantially lower than the CMC of nafarelin (>2 mg/ml) under identical conditions [1]. At higher concentrations (approximately 4-8 mg/ml), both detirelix and nafarelin form nematic liquid crystals, a physical behavior with direct implications for parenteral formulation stability and manufacturing process control [1].

Formulation Science Physical Stability Parenteral Development

Pulmonary Bioavailability of Detirelix in Canine vs. Ovine Models

Pulmonary administration studies reveal species-dependent bioavailability differences for detirelix, with relative bioavailability of 29 ± 10% in briefly anesthetized dogs following intratracheal instillation compared to 9.8 ± 3.9% in unanesthetized awake sheep [1][2]. This species-specific absorption profile highlights the importance of model selection when evaluating detirelix for inhaled delivery applications [1].

Pulmonary Delivery Bioavailability Preclinical Pharmacokinetics

Dose-Dependent Gonadotropin Suppression Profile of Detirelix in Humans

Detirelix produces dose-dependent suppression of serum LH, FSH, and testosterone in normal men following a single subcutaneous injection, with testosterone area under the response curve (AUC) reduced by 41 ± 5%, 58 ± 6%, and 68 ± 4% at 5, 10, and 20 mg doses, respectively [1]. Notably, testosterone escape occurred 12-28 hours after the 5 mg dose but was more sustained with 20 mg, indicating a threshold for prolonged androgen suppression [1]. In postmenopausal women, maximum LH suppression reached 75.8 ± 2.2% at 20 mg versus 40.2 ± 7.0% at 1 mg, confirming robust dose proportionality [2].

Gonadotropin Suppression Dose-Response Clinical Pharmacology

Preferential LH Suppression vs. FSH Suppression by Detirelix

Detirelix demonstrates preferential suppression of luteinizing hormone (LH) relative to follicle-stimulating hormone (FSH) across multiple human studies. In premenopausal women, mean serum LH decreased by 74 ± 2% within 8 hours of initial dosing, whereas FSH decreased by only 26 ± 3% [1]. In postmenopausal women, maximum suppression at the 20 mg dose was 75.8 ± 2.2% for LH versus 39.6 ± 2.7% for FSH [2]. This LH-biased suppression pattern is consistent with class-level pharmacology of GnRH antagonists but varies quantitatively among individual agents [1].

Gonadotropin Selectivity Pituitary Function Differential Hormone Modulation

Detirelix Research Applications: Evidence-Based Use Cases for Procurement Decision-Making


Positive Control for Histamine-Mediated Cardiovascular Studies

Detirelix serves as an optimal positive control compound for investigating mast cell degranulation and histamine-mediated hypotensive effects of peptide-based therapeutics, based on its rank-order potency equivalent to Nal-Arg antagonist and exceeding RS-26306, antide, and RS-15378 in anesthetized rat models [1]. Its pronounced hypotensive activity enables robust assay signal for screening formulation modifications or structural analogs designed to mitigate histamine release liability, a critical safety consideration in GnRH antagonist development [1].

Sustained Gonadotropin Suppression in Preclinical Models Requiring Reduced Dosing Frequency

Detirelix is indicated for preclinical studies requiring prolonged gonadotropin suppression with minimal animal handling, leveraging its extended plasma half-life of ≥41 hours in humans and sustained inhibitory effects on LH and testosterone [1]. This property is particularly valuable in longitudinal fertility studies, reproductive toxicology assessments, and chronic androgen deprivation protocols where daily injections of shorter-acting antagonists (e.g., ganirelix, cetrorelix) would impose excessive experimental burden [1].

Formulation Development of Sustained-Release Pulmonary Delivery Systems

Detirelix is a relevant model peptide for developing and characterizing sustained-release pulmonary formulations, with documented bioavailability of 29 ± 10% in canine models following intratracheal instillation and slow absorption kinetics (Tmax = 6.5 ± 3.6 h) [1]. The availability of cross-species pulmonary pharmacokinetic data in both dogs and sheep enables rational selection of preclinical models for evaluating liposomal encapsulation strategies and aerosol delivery optimization [1][2].

Investigating Peptide Aggregation and Liquid Crystal Formation in Parenteral Formulations

Detirelix is a well-characterized reference compound for studying surface activity and aggregation behavior of hydrophobic therapeutic peptides in aqueous parenteral formulations, with a precisely determined CMC of 5.3 × 10⁻⁴ M (0.88 mg/ml) at pH 7.4 and documented nematic liquid crystal formation at 4-8 mg/ml [1]. These physical properties make detirelix suitable for evaluating excipient strategies (e.g., propylene glycol) to suppress gelation and stabilize peptide solutions during manufacturing and storage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Detirelix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.